molecular formula C24H29NO2 B5144727 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide

Cat. No.: B5144727
M. Wt: 363.5 g/mol
InChI Key: OTDJVHFNGQVMEM-UHFFFAOYSA-N
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Description

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring and a tricycloundecane moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide typically involves a multi-step process. One common method includes the reaction of naphthalene-2-ol with an appropriate acylating agent to form the naphthalen-2-yloxy intermediate. This intermediate is then reacted with a tricycloundecane derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding alcohol .

Scientific Research Applications

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthalene and tricycloundecane moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-N-phenylacetamide: Shares the naphthalene moiety but differs in the acetamide substituent.

    2-(naphthalen-1-yloxy)-N-phenylacetamide: Similar structure with a different position of the naphthalene ring.

    N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide: Contains a similar naphthalene moiety but with an ethyl linkage.

Uniqueness

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide is unique due to the presence of the tricycloundecane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c26-23(15-27-22-8-7-20-3-1-2-4-21(20)11-22)25-16-24-12-17-5-6-18(13-24)10-19(9-17)14-24/h1-4,7-8,11,17-19H,5-6,9-10,12-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJVHFNGQVMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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